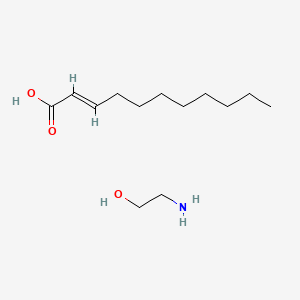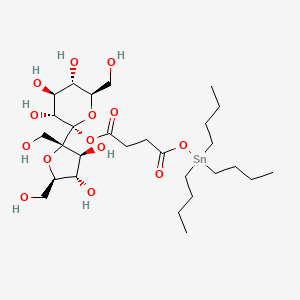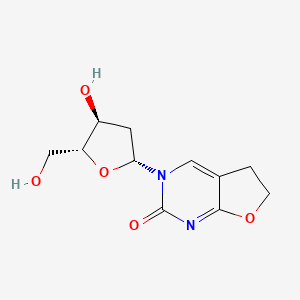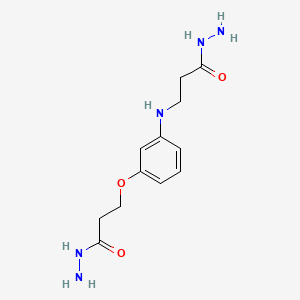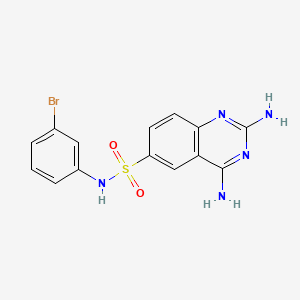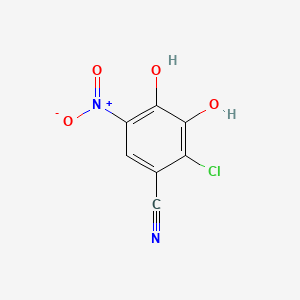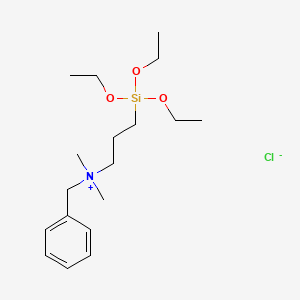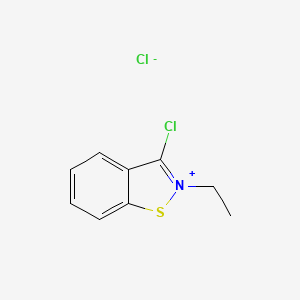
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a chemical compound with the molecular formula C9H9ClNSCl It is a member of the benzisothiazolium family, characterized by the presence of a benzene ring fused to an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride typically involves the reaction of 2-ethyl-1,2-benzisothiazole with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the benzisothiazole ring. The reaction can be represented as follows:
C9H9NS+Cl2→C9H9ClNS+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination of 2-ethyl-1,2-benzisothiazole in a reactor, followed by separation and purification steps. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles, such as amines or thiols, leading to the formation of substituted benzisothiazolium derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding benzisothiazoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Substituted benzisothiazolium derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Benzisothiazoline derivatives.
Applications De Recherche Scientifique
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of benzisothiazole derivatives.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride involves its interaction with molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-1,2-benzisothiazolium chloride
- 3-Methyl-2-ethyl-1,2-benzisothiazolium chloride
- 3-Bromo-2-ethyl-1,2-benzisothiazolium chloride
Uniqueness
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted applications in various fields, making it a valuable chemical entity for research and industrial purposes.
Propriétés
Numéro CAS |
7765-82-4 |
|---|---|
Formule moléculaire |
C9H9Cl2NS |
Poids moléculaire |
234.14 g/mol |
Nom IUPAC |
3-chloro-2-ethyl-1,2-benzothiazol-2-ium;chloride |
InChI |
InChI=1S/C9H9ClNS.ClH/c1-2-11-9(10)7-5-3-4-6-8(7)12-11;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FDHPAUZRMMITIA-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C2=CC=CC=C2S1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



